molecular formula C23H30N2O5S B2754184 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 921914-88-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B2754184
CAS RN: 921914-88-7
M. Wt: 446.56
InChI Key: BIOHPWQTFHDYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. For detailed information on its reactivity and the chemical reactions it can undergo, it is recommended to refer to specialized literature or databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results . For detailed information on its physical and chemical properties, it is recommended to refer to specialized literature or databases.

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Generation : Compounds similar to the specified chemical, especially those related to zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have been identified for their high singlet oxygen quantum yield. This property makes them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their utility in medical research focused on cancer therapy alternatives (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

  • Novel Sulfonamides : Research on new benzensulfonamides has demonstrated significant antimicrobial and antifungal activities. These compounds, through their innovative structures, offer potential in addressing drug-resistant microbial strains, suggesting the broader antimicrobial utility of sulfonamide derivatives in pharmaceuticals (Zareef et al., 2007).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Studies involving [1,4]oxazepine-based sulfonamides have shown strong inhibition of human carbonic anhydrases, an enzyme family relevant in various therapeutic areas, including glaucoma, epilepsy, and cancer. These findings indicate the potential of such compounds in developing new enzyme inhibitors (Sapegin et al., 2018).

Building Blocks for Novel Organic Syntheses

  • Synthetic Utility : The exploration of sulfonamide groups for constructing complex organic frameworks, such as tetrahydrobenzo[b][1,4]oxazepines, underscores the significance of these functionalities in synthetic organic chemistry. They serve as crucial intermediates for developing new materials with potential applications in drug development and materials science (Ahn et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. For detailed information on its biological activity and mechanism of action, it is recommended to refer to specialized literature or databases.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-10-20(21)29-7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOHPWQTFHDYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide

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